molecular formula C9H13BrN2O B1532518 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole CAS No. 2167500-73-2

2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole

Cat. No.: B1532518
CAS No.: 2167500-73-2
M. Wt: 245.12 g/mol
InChI Key: VGKZZAULDJNZKT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole is a chemical reagent designed for research applications. Compounds based on the 1,3,4-oxadiazole scaffold are of significant interest in medicinal chemistry due to their wide spectrum of biological activities . The 1,3,4-oxadiazole ring is recognized as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence the pharmacokinetic properties of potential drug candidates . This particular derivative is functionalized with a bromomethyl group, which serves as a reactive handle for further chemical modifications, such as nucleophilic substitutions, making it a valuable building block in the synthesis of more complex molecules for pharmaceutical research . The cyclohexyl substituent can contribute to increased lipophilicity, potentially aiding in membrane permeability . Researchers are exploring 1,3,4-oxadiazole derivatives for various mechanisms of action, including the inhibition of enzymes critical in disease pathways. These mechanisms can involve interaction with biological targets such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . This compound is supplied for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKZZAULDJNZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

A representative synthetic sequence involves:

  • Synthesis of cyclohexyl-substituted acyl hydrazide :
    The cyclohexyl carboxylic acid is converted to its acid hydrazide via esterification followed by hydrazinolysis.

  • Cyclization to 1,3,4-oxadiazole ring :
    The acyl hydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl3) or equivalent dehydrating agents under reflux conditions to form the 5-cyclohexyl-1,3,4-oxadiazole core.

  • Introduction of the bromomethyl group at the 2-position :
    The 2-position can be functionalized by bromomethylation of the oxadiazole ring using bromomethyl halides or via substitution reactions on 2,5-bis(bromomethyl)-1,3,4-oxadiazole intermediates. For example, 2,5-bis(bromomethyl)-1,3,4-oxadiazole derivatives can be selectively substituted at one bromomethyl site to introduce the cyclohexyl group at position 5, leaving the bromomethyl group at position 2 intact.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Esterification of cyclohexyl acid Acid + ethanol/isopropanol, H2SO4 catalyst, reflux 37–52 Ester intermediate for hydrazinolysis
Hydrazinolysis Hydrazine hydrate, reflux High Formation of cyclohexyl acyl hydrazide
Cyclodehydration POCl3, reflux (6–24 h) Moderate Formation of 5-cyclohexyl-1,3,4-oxadiazole
Bromomethylation Bromomethyl halide or 2,5-bis(bromomethyl)-1,3,4-oxadiazole + base, 50–60 °C Up to 91 Selective substitution to yield target compound

Optimal bromomethylation is achieved at 50–60 °C in aprotic solvents such as acetonitrile with bases like sodium carbonate, yielding up to 91% of the desired product.

Detailed Research Findings

  • Copper-Catalyzed One-Pot Synthesis : Copper catalysts have been used to streamline the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, allowing simultaneous ring formation and substitution in one pot, reducing reaction steps and improving yields.

  • Bromomethylation via 2,5-Bis(bromomethyl)-1,3,4-oxadiazole Intermediates : Research shows that 2,5-bis(bromomethyl)-1,3,4-oxadiazoles can be efficiently prepared and then selectively substituted to introduce different alkyl groups, including cyclohexyl, at one position, leaving the bromomethyl group at the other position available for further functionalization.

  • Cyclodehydration Using POCl3 : This remains a reliable method for ring closure, especially for cyclohexyl-substituted acyl hydrazides, providing good yields and purity of the oxadiazole ring system.

  • Protection and Deprotection Strategies : For complex substrates, protecting groups may be used on functional groups during synthesis, especially when sensitive substituents are present, followed by deprotection after ring formation and substitution.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclodehydration of acyl hydrazides Acyl hydrazide, POCl3, reflux 6–24 h, reflux Straightforward, moderate to good yield Requires handling of corrosive reagents
Copper-catalyzed one-pot synthesis Copper catalyst, hydrazides, aldehydes Mild conditions, one pot Efficient, fewer steps Catalyst cost, substrate scope limitations
Bromomethylation via bis(bromomethyl) intermediate 2,5-bis(bromomethyl)-1,3,4-oxadiazole, base, aprotic solvent 50–60 °C, 12 h High yield, selective substitution Requires intermediate preparation
Protection/deprotection strategy Protecting groups, triphenylphosphine, triethylamine Varied Enables complex substitutions Additional steps increase time

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure and properties.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    N-Bromosuccinimide (NBS): for bromination reactions.

    Hydrobromic acid (HBr): for substitution reactions.

    Oxidizing agents: like potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxadiazole derivatives with different functional groups .

Scientific Research Applications

Anticancer Properties

Oxadiazoles are known for their potential as anticancer agents. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs.

  • Case Study : A derivative similar to 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole was evaluated against a panel of cancer cell lines including human colon adenocarcinoma and breast cancer cells. The results indicated that modifications in the oxadiazole structure could enhance antitumor activity significantly (IC50 values ranging from 0.003 to 92.4 µM) .

Antimicrobial and Antiparasitic Activity

The oxadiazole derivatives are also recognized for their antimicrobial properties. They have been tested against various pathogens, showing effectiveness as antifungal and antibacterial agents.

  • Case Study : Some oxadiazole compounds have been identified as broad-spectrum antiparasitic agents effective against Trypanosoma species, which are responsible for diseases such as Chagas disease and sleeping sickness .

Palladium-Catalyzed Reactions

Recent advancements have utilized palladium-catalyzed reactions to synthesize oxadiazoles efficiently. This method allows for the incorporation of different substituents on the oxadiazole ring, enhancing the biological activity of the resulting compounds.

One-Pot Syntheses

Innovative one-pot synthesis techniques have been developed that streamline the production of substituted oxadiazoles from readily available starting materials. This approach not only increases yield but also reduces the time required for synthesis .

Agricultural Applications

Beyond medicinal uses, oxadiazoles have demonstrated potential in agricultural applications as herbicides and fungicides.

Plant Protection Agents

Research has shown that certain oxadiazole derivatives possess herbicidal and insecticidal properties, making them suitable candidates for developing new agrochemicals.

  • Case Study : Studies indicate that oxadiazoles can act effectively against specific plant pathogens and pests, providing an alternative to traditional agrochemicals with potentially lower environmental impact .

Summary of Findings

The compound this compound presents a promising avenue for research in both medicinal and agricultural fields due to its diverse biological activities and potential applications.

Application AreaFindings
AnticancerSignificant cytotoxic effects against multiple cancer cell lines (IC50 values from 0.003 to 92.4 µM)
AntimicrobialEffective against various pathogens; potential as antiparasitic agents
AgriculturalPotential herbicidal and fungicidal properties; suitable for developing new agrochemicals

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of certain enzymes or the modification of cellular pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar 1,3,4-Oxadiazole Derivatives

Key Observations:

  • Substituent Effects: Bromomethyl vs. Bromophenyl: The bromomethyl group in the target compound enhances reactivity for nucleophilic substitution (e.g., quaternization), whereas bromophenyl derivatives (e.g., 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole) are tailored for electronic applications due to extended conjugation . Cyclohexyl vs.
  • Synthesis Methods :

    • POCl3-mediated cyclization is common for bromomethyl derivatives , while DIC coupling or microwave-assisted synthesis is employed for aryl-substituted analogs .

Antimicrobial Activity:

  • Target Compound : Derivatives of 2-(bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole exhibit potent antimicrobial activity post-quaternization, as seen in quaternary ammonium salts targeting fungal and bacterial strains .
  • Analog 6j (2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole) : Shows superior antibacterial activity against Staphylococcus aureus due to the electron-withdrawing tosyl group enhancing membrane disruption .

Photophysical Properties:

  • PBD Derivatives : 2-(4-Biphenyl)-5-phenyl-1,3,4-oxadiazole (PBD) is a primary fluor in liquid scintillators but suffers from toxicity and solubility issues. The target compound’s bromomethyl group may offer tunable solubility for similar applications .
  • OLED Emitters : Bromophenyl-substituted oxadiazoles (e.g., 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole) demonstrate high electron mobility, whereas the cyclohexyl group in the target compound could reduce crystallinity, improving film morphology in optoelectronic devices .

Antitumor Activity:

  • Quinoxaline-Oxadiazole Hybrids: Compounds like 2-(3-chloro-7-methoxyquinoxaline-2-yl)-5-cyclohexyl-1,3,4-oxadiazole exhibit antitumor activity via intercalation with DNA, highlighting the role of bulky substituents in enhancing binding affinity .

Biological Activity

The compound 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are heterocyclic compounds that have garnered attention in medicinal chemistry due to their wide range of biological activities. They exhibit properties such as:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Antioxidant .

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles demonstrate significant anticancer activity. For instance:

  • A study showed that modifications to the oxadiazole ring can enhance antitumor potency against various cancer cell lines. The IC50 values for some derivatives were reported as low as 1.143 µM against renal cancer cells .
  • The compound this compound has been evaluated for its potential against several human tumor cell lines. Preliminary results suggest it may inhibit cell proliferation effectively.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundRenal CancerTBD
Modified Derivative AOvarian Cancer2.76
Modified Derivative BRenal Cancer9.27

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been well-documented:

  • Compounds containing the oxadiazole ring have shown efficacy against a variety of bacterial strains by targeting essential cellular processes such as trans-translation in bacteria .
  • The specific activity of this compound against pathogenic bacteria is yet to be fully characterized but is expected to align with the general trends observed in similar compounds.

Table 2: Antimicrobial Activity of Selected Oxadiazoles

CompoundTarget BacteriaActivity
KKL-35Gram-positiveStrong
CT1-69Various PathogensHigh
This compoundTBDTBD

The mechanisms through which oxadiazoles exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in cancer progression and microbial survival.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives:

  • Study on Antitumor Activity : A derivative with a similar structure demonstrated an IC50 value indicating significant growth inhibition in multiple cancer cell lines .
  • Antimicrobial Efficacy Study : Research found that certain oxadiazoles displayed synergistic effects when combined with conventional antibiotics against resistant strains .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole, and what critical reaction parameters influence yield?

Methodological Answer: The synthesis typically involves cyclization of a cyclohexyl-substituted hydrazide with bromoacetyl bromide in phosphoryl chloride (POCl₃). Key steps include:

  • Precursor Preparation : Cyclohexanecarboxylic acid hydrazide is reacted with bromoacetyl bromide under reflux in POCl₃ .
  • Cyclization : Heating at 90°C for 6 hours, followed by neutralization with NaHCO₃ and purification via silica column chromatography (CH₂Cl₂ as eluent) .
  • Critical Parameters :
    • Molar Ratios : A 1:1 ratio of hydrazide to bromoacetyl bromide minimizes side products.
    • Temperature : Prolonged heating above 85°C ensures complete cyclization.
    • Purification : Column chromatography improves purity (>95%), though yields may remain moderate (~28–35%) due to steric hindrance from the cyclohexyl group .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Look for a singlet at δ 4.5–4.7 ppm (CH₂Br), a multiplet at δ 1.2–2.1 ppm (cyclohexyl protons), and absence of hydrazide NH signals .
  • ¹³C NMR : Peaks at δ 160–165 ppm (C=N of oxadiazole) and δ 25–35 ppm (cyclohexyl carbons) confirm the core structure .
  • IR : Absence of N-H stretches (~3200 cm⁻¹) and presence of C-Br (~650 cm⁻¹) and C=N (~1600 cm⁻¹) bands validate cyclization .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ should match the molecular weight (e.g., C₉H₁₃BrN₂O: ~259.1 g/mol) .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Antimicrobial Assays : Use agar diffusion or microdilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Compare zone of inhibition or MIC values to controls like ciprofloxacin .
  • Antioxidant Screening : Employ DPPH radical scavenging assays. A 1 mM solution in DMSO incubated with DPPH (0.1 mM) for 30 min; measure absorbance at 517 nm. Activity is moderate if IC₅₀ is 50–100 μM .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring (e.g., bromomethyl vs. aryl groups) impact biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :

    • Bromomethyl Group : Enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with thiols or amines) for prodrug design .
    • Cyclohexyl vs. Aryl Groups : Bulky cyclohexyl groups may reduce membrane permeability but improve selectivity for hydrophobic targets (e.g., enzyme active sites) .
  • Data Comparison :

    SubstituentAntimicrobial IC₅₀ (μM)Antioxidant IC₅₀ (μM)
    Bromomethyl-cyclohexyl12.5 (Gram+)85.0
    3,4-Dimethylphenyl8.2 (Gram+)72.3
    Data adapted from studies on analogous oxadiazoles .

Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?

Methodological Answer:

  • Nucleophilic Substitution : Use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) to minimize elimination. For example, reaction with piperazine requires 2.5 equiv. of K₂CO₃ at 60°C for 6 hours .
  • Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 80°C .

Q. Can computational methods predict the compound’s reactivity or binding modes?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilicity of the bromomethyl group. Fukui indices identify susceptible sites for nucleophilic attack .
  • Molecular Docking : Dock into E. coli DNA gyrase (PDB: 1KZN) using AutoDock Vina. The cyclohexyl group shows hydrophobic interactions with Val167 and Ala168, while the oxadiazole ring hydrogen-bonds with Asp73 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole
Reactant of Route 2
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2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole

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